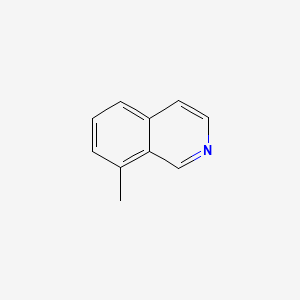

8-Methylisoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZFKBBOGATCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC=CC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978633 | |

| Record name | 8-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-00-2 | |

| Record name | 8-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Methylisoquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to 8-Methylisoquinoline

The synthesis of isoquinoline (B145761) and its derivatives, including this compound, has been a subject of extensive research for over a century, owing to the prevalence of the quinoline (B57606) scaffold in medicinal and industrial chemistry. nih.gov Classical methods have been refined and new strategies developed to improve efficiency and yield.

Skraup Synthesis and its Modifications for Methylated Quinolines

The Skraup reaction, dating back to 1880, is one of the oldest and most recognized methods for synthesizing quinolines. nih.goviipseries.org The traditional approach involves heating an aniline (B41778) with glycerol (B35011), an oxidizing agent, and concentrated sulfuric acid. nih.goviipseries.org While effective for producing heteroring-unsubstituted quinolines, the conventional Skraup reaction is often plagued by harsh conditions, the formation of thick tar, and low product yields. nih.gov

Modifications to the Skraup synthesis have been developed to mitigate these issues. These include the use of microwave irradiation, ionic liquids, and various catalysts to enhance reaction efficiency and improve the yield of quinoline products. nih.gov For the synthesis of methylated quinolines like this compound, a common approach involves the reaction of the corresponding methylaniline (o-toluidine) with glycerol. A laboratory procedure for the Skraup synthesis of 8-methylquinoline (B175542) involved reacting o-methylaniline with glycerol and iodine in the presence of concentrated sulfuric acid. reddit.com

The Doebner-von Miller reaction, a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in acidic conditions to produce substituted quinolines. nih.govjptcp.com This method allows for the introduction of substituents onto the quinoline ring. scribd.com Further modifications have aimed to improve yields and operational ease, for instance, by using acetylated amines instead of free bases. cdnsciencepub.com The regiochemical outcome of the Skraup reaction with substituted anilines can be complex. While ortho- and para-substituted anilines give unambiguous products, meta-substituted anilines can lead to a mixture of isomers, with electronic and steric factors influencing the cyclization orientation. scribd.comacs.org Generally, 3-substituted anilines tend to yield 7-substituted quinolines as the major product. researchgate.net

| Reaction | Reactants | Key Conditions | Primary Product Type |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Heteroring-unsubstituted Quinolines nih.goviipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acidic Conditions | Substituted Quinolines nih.gov |

| Modified Skraup | Methylaniline, Glycerol, Iodine | Concentrated H₂SO₄ | Methylated Quinolines reddit.com |

Reaction of o-Phenylenediamine (B120857) with Acetaldehyde (B116499) in Acid Catalysis

A significant route for the synthesis of this compound involves the reaction of o-phenylenediamine with acetaldehyde under acidic catalysis. ontosight.ai This method is a key step in producing the this compound scaffold. ontosight.ai The reaction proceeds through the condensation of the aldehyde group with the primary amine functionalities of o-phenylenediamine. google.com This initial reaction is typically followed by further steps, including cyclization, to form the final isoquinoline ring system. ontosight.ai The use of o-phenylenediamine as a starting material is common in the synthesis of various nitrogen-containing heterocyclic compounds, including quinoxalines, through condensation with dicarbonyl compounds. sapub.org

Cyclization and Methylation Reactions in this compound Formation

The formation of the this compound structure often involves distinct cyclization and methylation steps. ontosight.ai Following the initial reaction of precursors like o-phenylenediamine and an appropriate carbonyl compound, an intramolecular cyclization is necessary to form the heterocyclic ring. ontosight.ai This cyclization can be promoted by various reagents and conditions. For instance, the Bischler-Napieralski reaction is a well-established method for cyclizing N-acylated phenylethylamines to form dihydroisoquinolines, which can then be aromatized. mdpi.com

Methylation can occur at different stages of the synthesis. In some strategies, a methylated starting material, such as o-toluidine (B26562) in a Skraup-type synthesis, introduces the methyl group. reddit.com In other approaches, methylation is a separate step. For example, N-methylation of isoquinolones can be a challenging but crucial step in the synthesis of certain derivatives. researchgate.net The synthesis of specific isoquinoline derivatives may involve a sequence of reactions including cyclization and subsequent functionalization, such as methylation. For instance, a one-pot synthesis of 3-methylisoquinoline (B74773) has been reported involving a palladium-catalyzed tandem allylation and intramolecular amination, followed by hydrolysis. nih.gov

Iron(III) Chloride Hexahydrate Catalysis in 8-Methylquinoline Synthesis

Iron catalysts, particularly iron(III) chloride hexahydrate (FeCl₃·6H₂O), have emerged as an inexpensive, readily available, and environmentally benign option for catalyzing various organic transformations. researchgate.netscientificlabs.co.uk In the context of quinoline synthesis, FeCl₃·6H₂O has been effectively used as a catalyst. One specific application is the synthesis of quinolines from anilines and 1,3-propanediol (B51772) in the presence of carbon tetrachloride. chemicalbook.com

A general procedure for this synthesis involves heating an ampule containing FeCl₃·6H₂O, an aniline (such as o-toluidine to produce 8-methylquinoline), carbon tetrachloride, and 1,3-propanediol under an inert atmosphere at 150°C for 8 hours. chemicalbook.com This method provides a direct route to quinoline derivatives. Iron(III) catalysts are known to act as Lewis acids, activating substrates for subsequent reactions. sci-hub.se For example, FeCl₃·6H₂O has been used to catalyze the Pechmann condensation for coumarin (B35378) synthesis and the Ritter reaction of benzylic alcohols. researchgate.netsci-hub.se

| Catalyst | Reactants | Conditions | Product | Yield |

| FeCl₃·6H₂O | Aniline, 1,3-propanediol, CCl₄ | 150°C, 8 h, Sealed tube, Argon | Quinolines | Not specified in abstract chemicalbook.com |

| FeCl₃·6H₂O | Resorcinol, Methyl acetoacetate | Toluene, Reflux, 16 h | 7-Hydroxy-4-methylcoumarin | 92% researchgate.net |

Advanced Strategies for Regioselective Functionalization

The direct functionalization of C-H bonds has become a powerful tool in modern organic synthesis, offering atom and step economy. 8-Methylquinoline is an ideal substrate for such transformations due to the directing effect of the nitrogen atom.

C(sp³)–H Activation and Functionalization of 8-Methylquinoline

The methyl group at the C8 position of the quinoline ring presents a site for C(sp³)–H activation, enabling the introduction of various functional groups. The nitrogen atom in the quinoline ring acts as a chelating group, facilitating the formation of cyclometallated complexes with transition metals, which in turn allows for selective functionalization. nih.gov This strategy has been extensively explored over the last decade, highlighting the importance of quinoline cores in medicinal chemistry. nih.gov

Several transition metals have been employed to catalyze the C(sp³)–H functionalization of 8-methylquinoline:

Cobalt(III): A well-defined, air-stable Cp*Co(III) catalyst has been used for the highly regioselective and stereoselective alkenylation of 8-methylquinoline with alkynes. acs.org This method is broadly applicable and tolerates various functional groups under mild conditions. acs.org DFT studies suggest the reaction proceeds via an external-base-assisted concerted metalation-deprotonation pathway. acs.org Both Cobalt(III) and Rhodium(III) catalysts have also been shown to effect the regio- and stereoselective allylation of 8-methylquinoline with (per)fluoroalkyl olefins via benzylic C-H activation. snnu.edu.cn

Palladium: Palladium-catalyzed site-selective C(sp³)–H alkylation of 8-methylquinolines has been achieved using aziridines as the alkylating source. rsc.org This reaction proceeds through a sequential C–H and C–N bond activation process and demonstrates good functional group tolerance. rsc.org

Manganese(I): Manganese(I) catalysts have been used for the C(sp³)–H bond aminocarbonylation of 8-methylquinolines with isocyanates, leading to α-quinolinyl amides. scibasejournals.org This transformation represents a Grignard-type nucleophilic addition of a C-H bond to a polar unsaturated bond. scibasejournals.org

| Catalyst System | Coupling Partner | Functionalization Type |

| Cp*Co(III) | Alkynes | Alkenylation acs.org |

| Palladium | Aziridines | Alkylation rsc.org |

| Cobalt(III)/Rhodium(III) | (Per)fluoroalkyl olefins | Allylation snnu.edu.cn |

| Manganese(I) | Isocyanates | Aminocarbonylation scibasejournals.org |

Cp*Rh(III)-Catalyzed C(sp³)–H Electrophilic Trifluoromethylthiolation

A notable advancement in the functionalization of 8-methylquinolines is the Cp*Rh(III)-catalyzed regioselective C(sp³)–H electrophilic trifluoromethylthiolation. researchgate.net This reaction introduces the trifluoromethylthio (SCF₃) group, a valuable moiety in medicinal chemistry due to its unique electronic properties and lipophilicity. The process demonstrates high regioselectivity for the methyl group at the C8 position. researchgate.net

Cp*Co(III)-Catalyzed C(sp³)–H Alkenylation with Alkynes

Cobalt catalysis has emerged as a cost-effective and efficient alternative for C-H activation. nih.gov Specifically, Cp*Co(III) catalysts have been successfully employed for the highly stereoselective and regioselective alkenylation of the C(sp³)–H bond of 8-methylquinoline with various alkynes. acs.orgtdx.catresearchgate.net This method allows for the direct formation of a new carbon-carbon bond at the methyl position, leading to the synthesis of more complex isoquinoline derivatives. researchgate.netacs.org The reaction is characterized by its atom economy and the use of a well-defined, air-stable cobalt catalyst. researchgate.net

Ru(II)-Catalyzed Amidation with Azides

Ruthenium(II) catalysts, particularly [(p-cymene)RuCl₂]₂, have been utilized for the intermolecular amidation of the C(sp³)–H bond of 8-methylquinolines using sulfonyl azides as the nitrogen source. rsc.orgresearchgate.net This reaction proceeds under mild conditions and offers good yields of the corresponding quinolin-8-ylmethanamine (B184975) derivatives. rsc.orgresearchgate.netacs.org A key advantage of this method is that it does not require an external oxidant, with dinitrogen being the only byproduct. rsc.org The reaction is believed to proceed through the formation of a cyclometalated intermediate. rsc.org

| Catalyst | Reactant | Product | Yield | Reference |

| [(p-cymene)RuCl₂]₂ | 8-methylquinoline, Tosyl azide | N-(quinolin-8-ylmethyl)-4-methylbenzenesulfonamide | Good | rsc.orgresearchgate.net |

| [(p-cymene)RuCl₂]₂ | 8-methylquinoline, various arenesulfonyl azides | Corresponding amides | Good | rsc.org |

| [(p-cymene)RuCl₂]₂ | 8-methylquinoline, aliphatic sulfonyl azides | Corresponding amides | High | rsc.org |

Rhodium-Catalyzed Selective C-H Bond Functionalization

Rhodium catalysts have been extensively studied for the selective functionalization of C-H bonds. acs.orgnih.govresearchgate.net In the context of 8-methylquinoline, Rh(III) catalysts have enabled various transformations at the C(sp³)–H bond of the methyl group. researchgate.net These reactions include alkylation with allylic alcohols in aqueous media, leading to γ-quinolinyl carbonyl compounds which are precursors for bioactive molecules. nih.gov Furthermore, rhodium(III) catalysis has been used for amidation reactions with N-hydroxyphthalimides and azides, providing amidated products in excellent yields with high regioselectivity. researchgate.netacs.org The formation of a five-membered rhodacycle intermediate is considered a key step in these catalytic cycles. acs.orgresearchgate.net

Annulation Reactions in Isoquinoline Synthesis

Annulation reactions are fundamental ring-forming strategies in organic synthesis. libretexts.org For the construction of the isoquinoline core, metal-catalyzed C-H activation/annulation cascades have become a powerful tool, allowing for the synthesis of polysubstituted isoquinolines from simpler starting materials. whiterose.ac.uk For instance, Cp*Co(III)-catalyzed annulation of ketazines, derived from carbonyl compounds and hydrazine, provides a route to isoquinoline products. rsc.org Similarly, rhodium-catalyzed reactions of aromatic ketoximes with alkynes offer a convenient and highly regioselective synthesis of substituted isoquinolines. acs.org These methods often proceed through a chelation-assisted C-H activation mechanism. acs.org

Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves either building the substituted ring system from acyclic precursors or post-synthesis modification of the this compound core.

Synthesis of Halogenated this compound Analogues (e.g., 1-Chloro-8-methylisoquinoline, 5-Fluoro-8-methylisoquinoline)

Halogenated isoquinolines are important intermediates in medicinal and materials chemistry. The synthesis of 1-chloro-8-methylisoquinoline can be achieved through chlorination of the corresponding isoquinolinone. cymitquimica.com For example, treatment with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C1 position. vulcanchem.com

The synthesis of 5-fluoro-8-methylisoquinoline and other fluorinated analogs often starts from appropriately substituted precursors. For instance, 8-fluoro-1-methylisoquinoline (B1382726) has been synthesized from (E)-1-(2-fluorophenyl)ethanone O-acetyl oxime. whiterose.ac.uk The synthesis of 1-ethoxy-8-fluoro-3-methylisoquinoline has also been reported. rsc.org These methods highlight the importance of precursor design in achieving specific substitution patterns on the isoquinoline ring.

| Compound | Starting Material(s) | Reagent/Catalyst | Reference |

| 1-Chloro-8-methylisoquinoline | 8-Methylisoquinolin-1(2H)-one | POCl₃ | vulcanchem.com |

| 8-Fluoro-1-methylisoquinoline | (E)-1-(2-fluorophenyl)ethanone O-acetyl oxime | Rhodium catalyst | whiterose.ac.uk |

| 1-Ethoxy-8-fluoro-3-methylisoquinoline | Not specified | Not specified | rsc.org |

| 3-Butyryl-4-(2-fluorophenylamino)-8-methylquinoline | 3-Butyryl-4-chloro-8-methylquinoline, 2-fluoroaniline | 1,4-dioxan | prepchem.com |

Synthesis of Sulfonyl Chloride Derivatives (e.g., this compound-5-sulfonyl chloride)

The direct synthesis of this compound-5-sulfonyl chloride is not extensively detailed in readily available literature. However, established methods for the synthesis of analogous isoquinoline sulfonyl chlorides provide a viable synthetic blueprint. A general and common approach involves the sulfonation of the isoquinoline core, followed by chlorination.

For instance, the preparation of isoquinoline-5-sulfonyl chloride can be achieved by treating 5-aminoisoquinoline (B16527) with sodium nitrite (B80452) and concentrated hydrochloric acid to form a diazonium salt. This intermediate is then subjected to a sulfuryl chloridization reaction with sulfur dioxide in an acetic acid solvent, which can yield the final product in one step. google.com Another general route involves the direct sulfonation of the heterocyclic ring system. This can be accomplished using reagents like chlorosulfonic acid or oleum (B3057394) (sulfuric anhydride (B1165640) in sulfuric acid). nih.gov The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

While these methods are applied to the parent isoquinoline or other substituted derivatives, their application to this compound is chemically plausible. The reactivity of the resulting sulfonyl chloride group is high, as it is an electrophilic moiety susceptible to nucleophilic attack, for example, by amines to form sulfonamides. vulcanchem.com

Table 1: General Reagents for Synthesis of Isoquinoline Sulfonyl Chlorides

| Step | Reagent Class | Example Reagents | Purpose |

|---|---|---|---|

| Route 1 | Diazotization | Sodium Nitrite, Hydrochloric Acid | Convert amino group to diazonium salt |

| Sulfonyl-chlorination | Sulfur Dioxide, Copper(I) Chloride | Introduce SO₂Cl group | |

| Route 2 | Sulfonation | Chlorosulfonic Acid, Oleum | Introduce sulfonic acid (SO₃H) group |

Synthesis of Carbonyl Chloride Derivatives (e.g., this compound-1-carbonyl chloride)

This compound-1-carbonyl chloride is a known chemical intermediate. bldpharm.com The synthesis of acyl chlorides is a standard transformation in organic chemistry, typically proceeding from the corresponding carboxylic acid. Therefore, the synthesis of this compound-1-carbonyl chloride would be contingent on the availability of this compound-1-carboxylic acid.

The conversion of the carboxylic acid to the carbonyl chloride is generally achieved by treatment with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. The carbonyl chloride group is highly reactive, serving as a valuable precursor for the formation of amides and esters through reactions with nucleophiles.

Synthesis of Nitro-Substituted this compound (e.g., 8-Methyl-5-nitroisoquinoline (B7901030), 7-Methyl-8-nitroquinoline)

The nitration of methyl-substituted quinolines and isoquinolines allows for the introduction of a nitro group, a versatile functional handle for further chemical modifications.

Synthesis of 7-Methyl-8-nitroquinoline (B1293703)

A well-documented, efficient two-step synthesis exists for 7-methyl-8-nitroquinoline, which, despite being a quinoline, is an important isomer and serves as a key starting material in medicinal chemistry. brieflands.comsemanticscholar.org

Skraup Synthesis: The initial step employs the Skraup synthesis, reacting m-toluidine (B57737) with glycerol in the presence of an oxidizing agent (like m-nitrobenzenesulfonate) and sulfuric acid. This reaction produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline, typically in a 2:1 ratio. brieflands.comsemanticscholar.org

Nitration: The mixture of methylquinolines is then subjected to nitration without purification. The reaction uses a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C). This step selectively produces 7-methyl-8-nitroquinoline in excellent yield, as the steric hindrance from the methyl group at the 7-position directs nitration to the adjacent 8-position. brieflands.comsemanticscholar.org

Table 2: Reaction Details for Synthesis of 7-Methyl-8-nitroquinoline

| Step | Starting Materials | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | m-Toluidine, Glycerol | m-Nitrobenzenesulfonate, H₂SO₄, H₂O | Mechanical stirring, exothermic reaction controlled with ice bath | Mixture of 7-methylquinoline and 5-methylquinoline |

Synthesis of 8-Methyl-5-nitroisoquinoline

While a specific protocol for 8-methyl-5-nitroisoquinoline was not found, its synthesis can be inferred from related reactions. The nitration of the isoquinoline ring system is a known transformation. For example, 5-bromo-8-nitroisoquinoline (B189721) can be synthesized from 5-bromoisoquinoline (B27571) by the addition of potassium nitrate (B79036) to a sulfuric acid reaction mixture. google.com This indicates that the 8-position can be nitrated. For this compound, electrophilic nitration would likely occur at the 5- or 7-position. Based on known substitution patterns of related compounds like 8-chloro-5-nitroisoquinoline, it is plausible that reacting this compound with a standard nitrating mixture (HNO₃/H₂SO₄) would yield 8-methyl-5-nitroisoquinoline. researchgate.net

Synthesis of Carboxylic Acid Derivatives (e.g., 5-Methoxy-8-methylisoquinoline-1-carboxylic acid)

5-Methoxy-8-methylisoquinoline-1-carboxylic acid is a known compound, identified by CAS number 2060034-71-9. sigmaaldrich.com The synthesis of isoquinoline-1-carboxylic acids can be achieved through several classic organic reactions. One of the most prominent methods is the Reissert reaction. In a typical Reissert synthesis, isoquinoline reacts with an acyl chloride and a cyanide source (e.g., potassium cyanide) to form a Reissert compound. This intermediate can then be hydrolyzed under acidic or basic conditions to yield the isoquinoline-1-carboxylic acid. This methodology could potentially be adapted for a substituted precursor like 5-methoxy-8-methylisoquinoline.

Another potential route involves the direct metalation of the C1 position of the isoquinoline ring, which is acidic, followed by quenching with carbon dioxide to form the carboxylate.

Formation of this compound N-oxide

The oxidation of the nitrogen atom in the isoquinoline ring yields an N-oxide, a compound with unique reactivity that can be used as an oxidant or as a substrate for further functionalization. thieme-connect.de A general and effective method for the synthesis of N-oxides involves the use of hydrogen peroxide in an acidic medium.

A patented method describes the synthesis of 8-methylquinoline N-oxide by dissolving the starting material in glacial acetic acid and then adding hydrogen peroxide. The mixture is heated to promote the reaction, which proceeds in high yield. google.com The patent specifies that this method is also applicable to other N-containing heterocyclic compounds, including isoquinoline. google.com Therefore, this compound N-oxide can be synthesized by a similar procedure.

Table 3: General Procedure for N-Oxidation

| Component | Role | Example Reagent |

|---|---|---|

| Substrate | Heterocycle to be oxidized | This compound |

| Solvent | Acidic Medium | Glacial Acetic Acid |

Other common oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The resulting N-oxide can be used in various reactions, for example, as an oxygen donor in gold-catalyzed transformations. thieme-connect.deresearchgate.net

Mechanistic Investigations of this compound Synthesis Pathways

Concerted Metalation Deprotonation Pathways in C–H Activation

The functionalization of typically inert C–H bonds is a central goal in modern organic synthesis. One of the key mechanistic pathways for achieving this is the Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.orgnumberanalytics.com This pathway is particularly common for C–H activation reactions catalyzed by high-valent, late transition metals such as Palladium(II), Rhodium(III), and Iridium(III). wikipedia.org

The CMD mechanism avoids the formation of a discrete metal hydride intermediate. Instead, it proceeds through a single, cyclic transition state where the cleavage of the C–H bond and the formation of the new carbon-metal (C–M) bond occur concurrently. wikipedia.org A crucial component of this mechanism is an internal or external base that accepts the proton from the C–H bond. In many systems, a carboxylate ligand, such as acetate (B1210297), that is either bound to the metal or present in solution, performs this role. wikipedia.orgnsf.gov

The process can be summarized as follows:

Coordination: The directing group on the substrate (e.g., the nitrogen atom in isoquinoline) coordinates to the metal center. This brings the targeted C–H bond into close proximity to the metal.

CMD Transition State: The reaction proceeds through a concerted transition state where the metal begins to form a bond with the carbon atom, the C–H bond begins to break, and a base (e.g., an acetate ligand) begins to form a bond with the hydrogen atom. nsf.govmdpi.com

Cyclometalated Product: The transition state resolves into a cyclometalated intermediate where the original C–H bond has been replaced by a C–M bond, and the base has been protonated (e.g., forming acetic acid).

This mechanism has been studied extensively through kinetics, computational (DFT) studies, and NMR experiments. wikipedia.orgnsf.govmdpi.com For instance, investigations into the C–H activation of 2-phenylpyridines with a rhodium catalyst demonstrated that the process is reversible and involves deprotonation by an acetate ligand as the aryl group bonds to the rhodium center. nsf.gov The CMD pathway is fundamental to many powerful synthetic reactions, including directed arylations and alkylations, which are used to build molecular complexity from simple heterocyclic precursors. wikipedia.org

Role of Catalysts in Reaction Selectivity and Efficiency

The synthesis of this compound and its derivatives is profoundly influenced by the choice of catalyst, which governs the reaction's pathway, speed, and outcome. Modern synthetic strategies increasingly rely on transition-metal catalysts to achieve high levels of selectivity and efficiency, often under mild conditions that tolerate a wide range of functional groups. acs.orgnumberanalytics.com Catalysts based on metals such as rhodium, ruthenium, cobalt, and palladium are instrumental in activating otherwise inert C-H bonds, facilitating cyclizations, and directing the regiochemical course of reactions. acs.orgorganic-chemistry.orgajgreenchem.com

Ruthenium and Rhodium Catalysis

Ruthenium and rhodium complexes are widely employed for the synthesis of the isoquinoline scaffold through C-H activation and annulation strategies. organic-chemistry.orgacs.org For instance, Rh(III)-catalyzed C-H bond activation of aromatic ketoximes and their subsequent cyclization with alkynes provides a one-pot, highly regioselective route to substituted isoquinolines. acs.org A proposed mechanism involves the chelation-assisted oxidative addition of the catalyst to an ortho C-H bond, followed by alkyne insertion, reductive elimination, and aromatization to form the final product. acs.org

Ruthenium(II) catalysts have also proven effective. A notable green chemistry approach utilizes a [Ru(p-cymene)Cl₂]₂ catalyst in a biodegradable solvent, PEG-400, for the synthesis of 1-phenylisoquinoline (B189431) derivatives. ajgreenchem.com This system, which employs Cu(OAc)₂ as an oxidant, is not only efficient, yielding the product in up to 90%, but the catalytic system is also reusable. ajgreenchem.com

Furthermore, ruthenium catalysts have been specifically used for the functionalization of 8-methylquinolines. In a study, the complex [(p-cymene)RuCl₂]₂ was used to catalyze the intermolecular amidation of the C(sp³)-H bond of the 8-methyl group with azides, producing quinolin-8-ylmethanamines in good yields under mild conditions. researchgate.net This demonstrates the catalyst's ability to selectively target the methyl group's C-H bond for functionalization. researchgate.net

Table 1: Effect of Derivatizing Agent on Isoquinoline (IQ) vs. 3,4-Dihydroisoquinoline (DHIQ) Selectivity conicet.gov.ar

| Entry | Derivatizing Agent (R¹R²N-NH₂) | Product Ratio (IQ:DHIQ) | Overall Yield of IQ (%) |

| 1 | H₂N-NH₂ | 1 : 0.45 | 57 |

| 2 | TsNH-NH₂ | 1 : 0 | 79 |

| 3 | BocNH-NH₂ | 1 : 0.95 | 28 |

| 4 | H₂NCONH-NH₂ (Semicarbazide) | 1 : 0.7 | 55 |

| 5 | PhNHCONH-NH₂ | 1 : 0.57 | 53 |

| 6 | PhNH-NH₂ | 1 : 0.25 | 62 |

| 7 | Me₂N-NH₂ | 1 : 0.16 | 82 |

Reaction Conditions: a) Aldehyde substrate with R¹R²N-NH₂ in EtOH at room temperature; b) Microwave, DMA, 180 °C. Data sourced from a study on methylisoquinoline synthesis via 6π-electron cyclization. conicet.gov.ar

Cobalt Catalysis

Less expensive first-row transition metals like cobalt have emerged as powerful catalysts for C-H functionalization. ajgreenchem.com An air-stable Cp*Co(III) complex has been successfully used for the highly regioselective and stereoselective C(sp³)–H bond alkenylation of 8-methylquinoline with various alkynes. acs.org This method is atom-economical and proceeds under mild conditions, tolerating diverse functional groups. acs.org Theoretical studies suggest that the initial C-H activation step occurs via a concerted metalation-deprotonation pathway, highlighting the efficiency of the cobalt catalyst in mediating this key bond-breaking event. acs.orgresearchgate.net

Palladium Catalysis

Palladium catalysts are workhorses in cross-coupling and carbonylation reactions. In the synthesis of isoquinoline-1-carboxamide (B73039) derivatives from 1-iodoisoquinoline, the choice of the palladium catalyst and its associated ligand is critical for efficiency, especially when dealing with challenging substrates. mdpi.com While a standard Pd(OAc)₂/PPh₃ system works for simple primary and secondary amines, it shows limited conversion for less basic aromatic amines or sterically hindered substrates. mdpi.com Switching to a bidentate ligand like XantPhos dramatically improves catalyst performance, leading to high conversions and good to high isolated yields (up to 89%) in shorter reaction times. mdpi.com This illustrates how tuning the ligand sphere around the metal center can overcome substrate limitations and enhance reaction efficiency. mdpi.com

Table 2: Effect of Catalyst/Ligand on the Efficiency of Aminocarbonylation of 1-Iodoisoquinoline mdpi.com

| Amine Substrate | Catalyst System | Conversion (%) | Isolated Yield (%) |

| Aniline | Pd(OAc)₂/PPh₃ | 33 | 29 |

| Aniline | Pd(OAc)₂/XantPhos | 100 | 81 |

| L-proline methyl ester | Pd(OAc)₂/PPh₃ | 66 | 55 |

| L-proline methyl ester | Pd(OAc)₂/XantPhos | 98 | 89 |

| 4-aminopyridine | Pd(OAc)₂/PPh₃ | 38 | 34 |

| 4-aminopyridine | Pd(OAc)₂/XantPhos | 86 | 75 |

Reaction Conditions: 1 bar CO, 50 °C, in DMF. mdpi.com

Heterogeneous Catalysis

Efficiency in catalysis also encompasses the ease of catalyst separation and potential for reuse. Heterogeneous catalysts offer significant advantages in this regard. A prime example is the N-formylation of isoquinoline derivatives using carbon dioxide and hydrogen. tandfonline.com A Ru/ZIF-8 catalyst, where ruthenium nanoparticles are supported on a metal-organic framework (ZIF-8), demonstrates exceptional activity and selectivity. tandfonline.comresearchgate.net This system achieves up to 98% conversion of isoquinoline and 93% selectivity for the desired N-formyl-1,2,3,4-tetrahydroisoquinoline (FTHIQ) product under relatively mild conditions. tandfonline.comresearchgate.net Crucially, the catalyst shows good universality for various substituted isoquinolines and can be recovered and reused multiple times without significant loss of activity, highlighting its efficiency and potential for industrial application. researchgate.net

Table 3: Ru/ZIF-8 Catalyzed N-formylation of Various Isoquinoline Derivatives tandfonline.com

| Substrate | Product Yield (%) |

| Isoquinoline | 93 |

| 5-methoxyisoquinoline | 89 |

| 6-methylisoquinoline | 85 |

| 5-chloroisoquinoline | 70 |

Reaction Conditions: 150 °C, 2 MPa CO₂, 6 MPa H₂. tandfonline.com

Coordination Chemistry of 8 Methylisoquinoline

8-Methylisoquinoline as a Ligand in Metal Complexation

Information regarding this compound's role as a primary ligand in the synthesis and isolation of stable metal complexes is not well-documented in the reviewed scientific literature. In principle, as a heterocyclic aromatic amine, this compound possesses a nitrogen atom with a lone pair of electrons, making it a potential monodentate ligand for various metal ions. The nitrogen atom can donate its electron pair to a metal center, forming a coordinate covalent bond.

However, unlike its isomer 8-methylquinoline (B175542), which is frequently used in transition metal-catalyzed C-H activation studies where it acts as a directing group through chelation assistance, specific studies detailing the coordination behavior of this compound are scarce. The steric hindrance caused by the methyl group at the 8-position could potentially influence its coordination properties, affecting the stability and geometry of any resulting complexes.

Synthesis and Characterization of this compound Metal Complexes

Characterization of such complexes would likely employ a range of spectroscopic and analytical techniques, as is common in coordination chemistry.

Table 1: Potential Characterization Techniques for this compound Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Would show shifts in the vibrational frequencies of the C=N and C-H bonds upon coordination to a metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR could indicate changes in the chemical environment of the ligand's protons and carbons upon complexation. |

| UV-Visible Spectroscopy | Could provide information on the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. |

| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. |

| Elemental Analysis | Would be used to determine the empirical formula of the synthesized complex. |

Without experimental data from the literature, a detailed discussion on the synthesis and characterization of this compound metal complexes cannot be provided.

Electronic and Structural Features of this compound Coordination Compounds

Structurally, as a monodentate ligand, this compound would occupy one coordination site around a metal center. The presence of the methyl group in the 8-position might lead to steric interactions with other ligands in the coordination sphere, potentially distorting the geometry from ideal arrangements (e.g., octahedral, square planar, tetrahedral).

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes are fundamental aspects of their chemistry. Stability is often quantified by the formation constant (or stability constant), which describes the equilibrium of the complex formation in solution. There are no readily available studies that have determined the stability constants for this compound with various metal ions.

The reactivity of such complexes would depend on the lability of the this compound ligand and the susceptibility of the metal center to changes in its oxidation state or coordination number. For instance, the complexes could potentially undergo ligand substitution reactions or participate in catalytic cycles. However, without experimental evidence, any discussion on their reactivity remains theoretical.

Applications of this compound Complexes in Catalysis and Materials Science

Given the absence of reports on the synthesis and characterization of this compound complexes, there is consequently no information on their application in catalysis or materials science. While metal complexes of related quinoline (B57606) and isoquinoline (B145761) derivatives have found applications in these fields, for example as catalysts in organic synthesis or as components in luminescent materials, no such applications have been documented for complexes of this compound.

Biological and Pharmacological Research of 8 Methylisoquinoline

Medicinal Chemistry Applications of 8-Methylisoquinoline Scaffolds

The isoquinoline (B145761) core serves as a "privileged scaffold" in drug design, meaning it is a recurring structural element in many successful drugs and drug candidates nih.govresearchgate.net. This inherent versatility makes this compound and its derivatives attractive targets for synthetic modification and exploration in medicinal chemistry.

Development of Pharmaceuticals and Bioactive Molecules

This compound acts as a valuable precursor in the synthesis of more complex isoquinoline derivatives with potential biological activities ontosight.ai. The isoquinoline framework itself is present in many marketed drugs and compounds undergoing clinical trials, used to treat conditions ranging from tumors and respiratory diseases to neurological and cardiovascular disorders nih.gov. Research has explored isoquinoline derivatives for a broad spectrum of activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties nih.govamerigoscientific.com. For instance, studies on related isoquinoline structures have shown potential in developing antimicrobial or anticancer drugs smolecule.com.

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological effects. While direct SAR studies specifically detailing this compound derivatives are not extensively detailed in the provided search results, the general principle applies to the isoquinoline scaffold. For example, research on other isoquinoline derivatives has demonstrated that the introduction of specific functional groups, such as guanidino or sulfonamido groups, can significantly alter a compound's ability to interact with biological targets like enzymes or receptors ontosight.ai. Similarly, studies on phenylaminoisoquinolinequinones have highlighted how the location and donor capacity of substituted phenylamino (B1219803) groups influence antiproliferative activity, suggesting that even subtle structural changes can lead to marked differences in biological outcomes semanticscholar.org. The methyl group at the 8-position of isoquinoline may also influence these interactions, and systematic modifications around this core structure would be necessary to elucidate specific SAR trends.

Drug Design and Discovery Leveraging the Isoquinoline Core

The isoquinoline ring is a fundamental structural unit preferred in drug design due to its pivotal role in developing effective medicinal preparations researchgate.net. The isoquinoline scaffold's presence in numerous natural products, such as alkaloids, further underscores its importance in drug discovery ontosight.aiamerigoscientific.com. Medicinal chemists leverage the isoquinoline core to create diverse libraries of compounds, exploring variations in substitution patterns to optimize binding affinity, selectivity, and pharmacokinetic properties ontosight.aiacs.org. For example, isoquinoline and pyridine (B92270) derivatives have shown selectivity towards specific kinases, such as ROCK-1, due to key residues within their ATP binding pockets acs.org. This highlights how the structural features of the isoquinoline core can be exploited to design molecules with targeted biological actions.

Pharmacological Activities and Therapeutic Potential

Research indicates that this compound and its derivatives possess a range of potential pharmacological activities, making them subjects of interest for various therapeutic applications.

Central Nervous System (CNS) Effects

This compound has been investigated for its potential effects on the central nervous system ontosight.ai. Isoquinoline derivatives, in general, have demonstrated various CNS activities, including analgesic and anticonvulsant effects ontosight.aijpionline.org. Some studies suggest that isoquinoline alkaloids may also function as antipsychotic and antidepressant drugs jpionline.org. While specific mechanisms for this compound are not detailed, the broader class of isoquinolines is known to interact with various receptors and enzymes, influencing pathways related to neurological functions ontosight.ai.

Neurodegenerative Disease Research

The isoquinoline scaffold is being explored for its potential in treating neurodegenerative diseases ontosight.ainih.gov. Isoquinoline derivatives have shown neuroprotective effects ontosight.airesearchgate.net, and some are being investigated for their ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease researchgate.net. Additionally, these compounds can modulate neuroinflammation and oxidative stress, both critical processes in the progression of neurodegenerative conditions researchgate.net. Research into isoquinoline alkaloids has identified compounds with anti-neuroinflammatory activity rsc.org and others that may have neuroprotective properties researchgate.net. The potential for isoquinolines to alleviate symptoms and improve prognosis in diseases like Alzheimer's and Parkinson's is an active area of research nih.gov.

Antimicrobial Properties

Isoquinoline derivatives, as a class, have demonstrated antimicrobial properties ontosight.aiontosight.ai. While specific studies detailing the direct antimicrobial efficacy of this compound are limited in the reviewed literature, the broader isoquinoline scaffold is recognized for its potential in combating microbial infections. Further investigation is warranted to elucidate the specific contributions of the 8-methyl substitution pattern to antimicrobial activity.

Antiviral Properties

The isoquinoline framework is also associated with antiviral potential ontosight.ainih.gov. Research into quinoline (B57606) derivatives, closely related to isoquinolines, has shown activity against various viruses, including Zika virus, enteroviruses, and herpesviruses nih.gov. Although direct evidence for this compound's antiviral activity is not extensively detailed, the presence of the isoquinoline core suggests a potential avenue for antiviral drug discovery.

Antiproliferative Effects (e.g., against cancer cells)

Studies have explored the antiproliferative effects of certain isoquinoline derivatives against cancer cells. For instance, phenylaminoisoquinolinequinones have been synthesized and tested for their ability to inhibit the proliferation of human tumor-derived cell lines researchgate.netnih.gov. These studies indicate that modifications to the isoquinoline quinone structure can significantly influence antiproliferative activity. While direct data on this compound's antiproliferative effects are scarce, the established activity of related isoquinoline compounds suggests a basis for further research in this area.

Antidiabetic Activity (e.g., this compound N-oxide)

A notable area of research involves This compound N-oxide , which has been identified as a predominant compound in the methanol (B129727) extract of Phoenix sylvestris seeds researchgate.netresearchgate.netqut.edu.aucore.ac.uknih.govnih.govresearchgate.net. This extract has demonstrated significant antihyperglycemic activity in animal models. Studies on streptozotocin-induced diabetic rats showed that the extract, containing this compound N-oxide, significantly reduced blood glucose levels when administered researchgate.netresearchgate.netqut.edu.aucore.ac.uknih.govnih.gov. These findings suggest that this compound N-oxide may play a role in the antidiabetic properties observed in this plant extract.

Table 1: Antihyperglycemic Activity of Phoenix sylvestris Seed Extract in Diabetic Mice

| Treatment Group (Dose) | Observed Effect on Blood Glucose Levels | Significance (vs. Diabetic Control) |

| Diabetic Control | Baseline hyperglycemia | N/A |

| MEPS (150 mg/kg b.w.) | Reduced blood glucose levels | p < 0.05 |

| MEPS (300 mg/kg b.w.) | Reduced blood glucose levels | p < 0.05 |

MEPS: Methanol extract of Phoenix sylvestris seeds. b.w.: body weight.

Antioxidant Activity

The presence of This compound N-oxide in Phoenix sylvestris seed extract has also been linked to antioxidant activity researchgate.netresearchgate.netqut.edu.aucore.ac.uknih.govnih.govresearchgate.net. The extract exhibited potent antioxidant capabilities, effectively scavenging free radicals such as DPPH (2,2'-diphenyl-1-picrylhydrazyl) and nitric oxide (NO). This activity is attributed, in part, to the phytochemical composition, including this compound N-oxide, phenolic compounds, and flavonoids present in the extract researchgate.netresearchgate.netqut.edu.aucore.ac.uknih.govnih.gov. Separately, derivatives of 2-chloro-8-methylquinoline (B1592087) have also shown promising antioxidant properties, including DPPH radical scavenging and lipid peroxidation inhibition psu.edu.

Table 2: In Vitro Antioxidant Activity of Phoenix sylvestris Seed Extract

| Assay / Free Radical | IC50 (µg/mL) |

| DPPH Radical Scavenging | 162.70 ± 14.99 |

| Nitric Oxide (NO) Scavenging | 101.56 ± 9.46 |

Values represent mean ± standard deviation from studies on Phoenix sylvestris seed extract.

Enzyme Inhibition Studies

While direct studies on this compound as an enzyme inhibitor are not prominent in the reviewed literature, the related compound 8-hydroxyquinoline (B1678124) (HQ) has been identified as a cell-active inhibitor of histone demethylases nih.gov. These enzymes play crucial roles in epigenetic regulation, and their inhibition is a target for various therapeutic strategies, including cancer treatment nih.gov. Furthermore, 8-hydroxyquinoline is known as a metal chelator with potential cytotoxic and antimicrobial activities nih.gov.

Potential as ROCK Inhibitors

The isoquinoline scaffold, including structures related to methylisoquinolines, has been extensively investigated for its potential as Rho-kinase (ROCK) inhibitors researchgate.netnih.govopticianonline.netmdpi.com. ROCKs are key enzymes involved in various cellular processes such as cell contraction, migration, and proliferation, and their dysregulation is implicated in diseases like glaucoma, hypertension, and cancer opticianonline.netresearchgate.net. Derivatives incorporating the isoquinoline moiety, such as those with a 4-methylisoquinoline-5-sulfonyl group, have demonstrated potent and selective ROCK inhibitory activity researchgate.net. Compounds like fasudil (B1672074) and its analogs, which are isoquinoline derivatives, are clinically used or are in development for various therapeutic applications, including ocular hypertension and pulmonary hypertension researchgate.netnih.govopticianonline.netresearchgate.net. In silico studies also suggest that isoquinoline-based compounds can exhibit strong binding affinity to ROCK enzymes mdpi.com.

Advanced Spectroscopic and Computational Analyses

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies are indispensable tools for dissecting the intricate nature of molecules like 8-Methylisoquinoline. These methods allow researchers to model molecular structures, predict reactivity, and understand interactions at an atomic level, often complementing experimental observations and guiding further investigations whiterose.ac.ukfu-berlin.decolumbia.eduriken.jpyoutube.com.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that allows for the calculation of molecular properties and the elucidation of reaction mechanisms with a favorable balance of accuracy and computational cost whiterose.ac.ukfu-berlin.deriken.jp. DFT calculations can determine optimized molecular geometries, electronic charge distributions, dipole moments, and vibrational frequencies, providing a fundamental understanding of a molecule's electronic structure whiterose.ac.ukfu-berlin.depharmdbm.com. Furthermore, DFT is instrumental in exploring reaction pathways, identifying transition states, and calculating activation energies, which are critical for understanding chemical reactivity and designing synthetic routes whiterose.ac.ukcolumbia.eduuniversiteitleiden.nlresearchgate.netresearcher.life. While specific DFT studies detailing the reaction mechanisms of this compound are not explicitly detailed in the provided literature, DFT is a standard methodology for investigating the properties and reactivity of heterocyclic aromatic compounds, including isoquinoline (B145761) derivatives ub.eduresearchgate.net. For instance, DFT calculations have been employed to study the electronic properties and corrosion inhibition potential of quinoline (B57606) derivatives, correlating molecular descriptors like HOMO/LUMO energies and dipole moments with their observed efficiencies researchgate.net.

Conformational Analysis and Molecular Modeling

Conformational analysis is a key area within computational chemistry focused on understanding the different spatial arrangements (conformations) a molecule can adopt and their relative energies taltech.ee. Molecular modeling encompasses a broader set of techniques used to visualize, simulate, and analyze the behavior of molecules at the atomic level, aiding in the prediction of properties and interactions pharmdbm.com. Methods such as CREST, utilizing GFN-FF and GFN2-xTB, are employed for efficient conformational sampling and energy calculations, exploring the potential energy landscape of molecules taltech.ee. These techniques are vital for understanding how molecular shape and flexibility influence a compound's physical and chemical characteristics. While specific conformational studies on this compound are not detailed in the provided snippets, the general principles of conformational analysis and molecular modeling are applicable to understanding its three-dimensional structure and potential preferred orientations pharmdbm.comtaltech.eeznaturforsch.comschrodinger.com.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, often leveraging DFT, are powerful tools for predicting various spectroscopic properties of molecules. These predictions can include nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra whiterose.ac.ukfu-berlin.detcpunilu.com. By simulating the interaction of molecules with electromagnetic fields or calculating energy differences between electronic states, researchers can anticipate spectral fingerprints that aid in experimental characterization and structure elucidation fu-berlin.detcpunilu.com. For instance, Time-Dependent DFT (TD-DFT) calculations are used to understand the photophysical properties of related isoquinoline derivatives in coordination complexes ub.edu. While specific predicted spectroscopic data for this compound are not extensively detailed in the provided search results, the general capability of computational chemistry to reproduce and predict these properties is well-established fu-berlin.de. PubChem lists spectral information such as 13C NMR and GC-MS data for this compound, which can serve as a basis for computational validation nih.gov.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique widely used in drug discovery and chemical biology to predict the preferred orientation of a ligand when bound to a receptor (such as a protein or nucleic acid) and to estimate the strength of their binding pharmdbm.comomicsonline.orgutdallas.eduschrodinger.com. This process involves scoring potential binding modes to identify the most favorable interactions, often quantified by binding energy or affinity omicsonline.orginnovareacademics.in. Docking studies help in understanding ligand-receptor interactions, designing novel therapeutic agents, and screening large compound libraries pharmdbm.comomicsonline.orgutdallas.eduschrodinger.com. Software packages like AutoDock Vina and Glide are commonly employed for these simulations schrodinger.cominnovareacademics.in. One study mentions "this compound N-oxide" in the context of molecular docking, indicating its potential application or study as a ligand in such investigations researchgate.net. The ability of docking to predict optimized orientations and binding modes is crucial for rational drug design and understanding molecular recognition processes omicsonline.orgutdallas.edu.

Data Tables

The following table summarizes key computed properties for this compound, as reported by computational databases:

| Property Name | Property Value | Reference Method/Source |

| Molecular Weight | 143.18 g/mol | PubChem 2.2 nih.gov |

| XLogP3-AA | 2.5 | XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 nih.gov |

| Molecular Formula | C₁₀H₉N | PubChem 2.2 nih.gov |

Compound List

this compound

this compound N-oxide

Isoquinoline

Quinoline

1-methylisoquinoline (B155361)

Isonicotinamide

Nicotinamide

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes for 8-Methylisoquinoline remains a key area for future research. While established methods exist, there is a persistent need for pathways that offer improved yields, greater atom economy, milder reaction conditions, and reduced environmental impact. Exploring novel C-H activation strategies, photocatalytic methods, and cascade reactions could lead to more streamlined syntheses. Furthermore, the development of asymmetric synthetic routes will be crucial for accessing enantiomerically pure derivatives, which are often essential for specific biological applications. Research into metal-free or earth-abundant metal-catalyzed syntheses also represents a promising avenue for more sustainable production.

Discovery of New Biological Activities and Therapeutic Applications

The isoquinoline (B145761) scaffold is well-recognized for its diverse pharmacological activities researchgate.netrsc.org. Future research should focus on systematically screening this compound and its synthesized derivatives for a broader spectrum of biological activities. This includes investigating its potential in areas such as neuroprotection ontosight.ai, antimicrobial nih.gov, antiviral nih.gov, and anticancer therapies researchgate.netrsc.orgontosight.ainih.govjpionline.orgnih.gov. Detailed structure-activity relationship (SAR) studies will be vital to identify key structural features responsible for specific biological effects, guiding the rational design of more potent and selective therapeutic agents. The exploration of its role in treating neglected tropical diseases or emerging infectious diseases could also yield significant breakthroughs.

Development of Advanced Catalytic Systems

The synthesis and functionalization of isoquinolines, including this compound, can be significantly enhanced through the development of advanced catalytic systems. Future research should aim to design highly efficient, selective, and recyclable catalysts, particularly those based on earth-abundant metals or organocatalysts rsc.orgniscpr.res.inchemistryviews.orgmdpi.commdpi.comnih.govresearchgate.netacs.org. The development of catalytic systems that enable direct C-H functionalization, regioselective transformations, and enantioselective synthesis will be paramount. Furthermore, exploring catalytic systems that operate under greener conditions, such as in water or bio-derived solvents, and that minimize waste generation, aligns with the principles of sustainable chemistry.

Integration of Computational and Experimental Approaches in Research

The synergy between computational chemistry and experimental techniques is critical for accelerating the discovery and development process for this compound. Future research should extensively leverage computational methods, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics, and machine learning, to predict reactivity, optimize synthetic pathways, and identify potential biological targets ijrpr.comoalib.comresearchgate.netimist.mametu.edu.trjapsonline.comresearchgate.netplos.orgresearchgate.netscirp.orgeurekaselect.comrsc.orgcuny.edu. Integrating these in silico approaches with experimental validation will enable faster screening of compound libraries, rational design of novel derivatives, and a deeper mechanistic understanding of their properties and activities. For instance, computational studies can predict binding affinities to target proteins, guide the design of new catalysts, and elucidate reaction mechanisms, thereby reducing the need for extensive experimental trial-and-error.

Q & A

Q. What are the common synthetic routes for 8-Methylisoquinoline, and how do reaction conditions influence yield?

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinoline derivatives. For this compound, using ortho-tolualdehyde yields 18% product, while para-tolualdehyde produces 6-methylisoquinoline (21% yield). Substituent position significantly affects regioselectivity, as seen in the formation of mixed 5- and 7-methylisoquinolines (22% yield) from meta-tolualdehyde . To ensure reproducibility, experimental protocols must detail stoichiometry, catalysts, and purification steps, with supplementary data provided for compounds beyond the five included in the main text .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

New compounds require unambiguous identification via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For purity assessment, HPLC or GC-MS is recommended. Known compounds must cite prior characterization data, while novel derivatives should include full spectral interpretations in the supplementary materials . CAS registry numbers (e.g., 62882-00-2 for this compound) aid in unambiguous compound identification .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

Detailed experimental sections must specify reaction parameters (temperature, solvent, time), purification techniques, and yield calculations. For example, the Pomeranz-Fritsch reaction’s oxazole intermediates (e.g., 2-(tolyl)oxazole) should be quantified via chromatography and mass spectrometry to explain yield variations (3–6% in crude products) . Cross-referencing protocols with systematic review standards (e.g., PRISMA) enhances transparency .

Advanced Research Questions

Q. How can conflicting yield data for this compound derivatives be resolved across studies?

Contradictions may arise from differences in starting materials (e.g., tolualdehyde isomers), catalysts, or analytical methods. A systematic review framework (e.g., Cochrane Handbook) can harmonize data by meta-analyzing variables like reaction time, temperature, and substituent effects . Statistical tools (e.g., regression analysis) should assess heterogeneity, while dose-response models evaluate synthetic efficiency .

Q. What computational strategies predict regioselectivity in this compound derivatization?

Density functional theory (DFT) calculations can model electronic and steric effects of substituents on cyclization pathways. For instance, ortho-substituents may favor 8-methyl formation due to transition-state stabilization, aligning with empirical yields . Researchers should validate computational predictions with experimental data, reporting discrepancies in the discussion section .

Q. How do researchers design dose-response studies for this compound’s biological activity?

Dose-response meta-analyses require standardized protocols for in vitro or in vivo assays, including IC values, toxicity thresholds, and confidence intervals. Systematic reviews must address confounding variables (e.g., solvent effects) and assess study bias using tools like ROBINS-I . Data-sharing practices (e.g., depositing raw spectra in repositories) ensure transparency .

Q. What ethical and methodological challenges arise in collaborative studies on this compound?

Data ownership disputes and conflicting interpretations necessitate clear agreements during project design. Mixed-methods approaches (e.g., combining synthetic data with computational modeling) require interdisciplinary teams to align terminology and analytical frameworks . Ethical guidelines mandate declaring conflicts of interest and retaining raw data for 5–10 years .

Methodological Guidance

- Systematic Reviews : Follow PRISMA guidelines to screen, extract, and synthesize data from heterogeneous studies (e.g., variable synthetic conditions for this compound) .

- Data Reporting : Use scientific notation for concentrations (e.g., mM) and bolded compound identifiers (e.g., 1 ) for clarity .

- Reproducibility : Archive chromatograms, spectra, and crystallographic data in supplementary materials, citing them in the main text via hyperlinks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.